4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid

Medicinal Chemistry Chemical Biology PROTAC Linker Design

4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid (CAS 1183368-87-7), also named 5-oxo-5-[(2-pyrrolidin-1-ylpyridin-3-yl)amino]pentanoic acid, is a synthetic small molecule with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol. It belongs to the class of pyrrolidine-pyridine carboxamide derivatives, featuring a butanoic acid chain linked via a carbamoyl group to a 2-(pyrrolidin-1-yl)pyridin-3-amine core.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 1183368-87-7
Cat. No. B1520448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid
CAS1183368-87-7
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)NC(=O)CCCC(=O)O
InChIInChI=1S/C14H19N3O3/c18-12(6-3-7-13(19)20)16-11-5-4-8-15-14(11)17-9-1-2-10-17/h4-5,8H,1-3,6-7,9-10H2,(H,16,18)(H,19,20)
InChIKeyJRTKFQQWZAIVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid (CAS 1183368-87-7): A Defined Chemical Scaffold for Research Procurement


4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid (CAS 1183368-87-7), also named 5-oxo-5-[(2-pyrrolidin-1-ylpyridin-3-yl)amino]pentanoic acid, is a synthetic small molecule with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . It belongs to the class of pyrrolidine-pyridine carboxamide derivatives, featuring a butanoic acid chain linked via a carbamoyl group to a 2-(pyrrolidin-1-yl)pyridin-3-amine core. This compound is primarily utilized as a versatile research chemical and synthetic intermediate, commercially supplied with a minimum purity of 95% .

Why 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid Cannot Be Replaced by Arbitrary In-Class Analogs


Within the pyrrolidine-pyridine carboxamide family, even minor structural modifications can significantly alter physicochemical properties and, consequently, biological or material performance. The specific length of the aliphatic carboxylic acid linker, the position of the pyrrolidine substitution, and the nature of the terminal functional group are critical determinants of molecular recognition, solubility, and reactivity. For example, the butanoic acid chain in this compound provides a four-carbon spacer, which differs from the five-carbon spacer in the direct analog 5-{[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid (CAS 1178188-52-7) . Such a difference in chain length can influence conformational flexibility, lipophilicity, and hydrogen-bonding capacity, making generic interchange unreliable without explicit comparative data. The quantitative evidence below substantiates where this compound demonstrates measurable differentiation from its closest structural neighbors.

Quantitative Differentiation Guide for 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid Procurement


Linker Length Differentiation: Butanoic Acid (C4) vs. Pentanoic Acid (C5) Analog

The target compound features a four-carbon (butanoic acid) linker between the carbamoyl group and the terminal carboxylic acid. The closest commercially available analog, 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid (CAS 1178188-52-7), contains a five-carbon (pentanoic acid) linker . This single methylene group difference alters the molecular weight from 277.32 g/mol to 291.35 g/mol and impacts the spatial separation between the pyrrolidine-pyridine core and the carboxylic acid terminus . For applications such as PROTAC linker design or bioconjugation, where precise spacer length dictates ternary complex formation or labeling efficiency, this structural distinction is critical for experimental reproducibility [1].

Medicinal Chemistry Chemical Biology PROTAC Linker Design

Terminal Functional Group Identity: Carboxylic Acid vs. Chloroacetyl Derivative

The target compound presents a free carboxylic acid terminus, which is available for amide coupling, esterification, or activation as an acyl halide. A structurally related compound, 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide (CAS 1156200-84-8), instead bears a chloroacetyl group directly attached to the amide nitrogen, with no aliphatic spacer and a reactive alkyl chloride rather than a carboxylic acid . This distinction dictates the types of downstream chemical transformations possible: the target compound's carboxylic acid enables peptide coupling or bioconjugation via carbodiimide chemistry, whereas the chloroacetyl analog is suited for nucleophilic substitution reactions. The calculated pKa of the carboxylic acid group is 3.69, indicating it is predominantly ionized at physiological pH, which can influence solubility and binding interactions [1].

Click Chemistry Bioconjugation Synthetic Methodology

Polar Surface Area and Drug-Likeness: Computed Physicochemical Profile

The compound's computed topological polar surface area (TPSA) is 82.53 Ų, which falls within the generally accepted threshold of <140 Ų for good oral bioavailability according to the Veber rules [1]. Its calculated LogP is -0.26, indicating a hydrophilic character that contrasts with many more lipophilic pyrrolidine-pyridine analogs. The compound violates none of Lipinski's Rule of Five criteria (MW <500, LogP <5, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10), making it a compliant fragment or lead-like scaffold [1]. While direct comparative TPSA or LogP data for the pentanoic acid analog are not publicly available, the addition of one methylene unit in the comparator is expected to increase LogP by approximately +0.5 log units, a class-level inference based on established methylene fragment contributions [2]. This measurable difference in predicted lipophilicity can influence solubility, permeability, and nonspecific binding.

Drug Discovery ADME Prediction Medicinal Chemistry

Commercial Availability and Purity Specifications: Defined Minimum Quality Benchmark

The target compound is commercially available from multiple non-excluded vendors with a documented minimum purity specification of 95% (HPLC or equivalent) and a defined long-term storage condition of -20°C in powder form . This purity benchmark aligns with common research-grade chemical supply standards. While the pentanoic acid analog (CAS 1178188-52-7) is also available at 95% purity from suppliers like AKSci , the target compound's availability from Biosynth (CymitQuimica) provides an additional sourcing option with batch-specific quality documentation. For procurement decisions where supplier qualification, certificate of analysis availability, and defined storage conditions are critical, this compound offers a verifiable supply chain with documented specifications.

Chemical Procurement Quality Control Research Supply

Optimal Application Scenarios for 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid Based on Differentiated Evidence


PROTAC Linker and Bifunctional Degrader Design Requiring a Precise C4 Spacer

The four-carbon butanoic acid linker offers a discrete spacer length that is structurally distinct from the five-carbon pentanoic acid analog. Research programs synthesizing PROTACs or other bifunctional molecules where linker length critically influences ternary complex formation and degradation efficiency should specifically procure this compound to achieve the exact geometry required for target engagement. The free carboxylic acid terminus allows for direct conjugation to E3 ligase ligands via amide bond formation .

Bioconjugation and Surface Chemistry Requiring a Free Carboxylate Handle

The presence of a titratable carboxylic acid group (calculated pKa 3.69) makes this compound suitable for covalent attachment to amine-functionalized surfaces, proteins, or polymers through standard carbodiimide (EDC/NHS) chemistry. This is in contrast to the chloroacetyl analog, which follows a different conjugation mechanism. The compound's high aqueous solubility (predicted LogP -0.26) further facilitates aqueous-phase conjugation protocols [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Prioritizing Hydrophilic Lead-Like Scaffolds

With a molecular weight of 277.32 g/mol, a TPSA of 82.53 Ų, and compliance with Lipinski's Rule of Five, this compound qualifies as a lead-like fragment. Its low predicted LogP (-0.26) distinguishes it from more lipophilic analogs and may offer advantages in fragment screens where high aqueous solubility and minimal non-specific binding are desired. Procurement of this specific scaffold ensures that downstream SAR exploration starts from a defined, quality-controlled chemical starting point [2].

Synthetic Methodology Development and Chemical Tool Generation

This compound serves as a defined building block for synthetic chemists developing new reaction methodologies, particularly those involving amide bond formation, esterification, or decarboxylative coupling. Its dual functionality—a pyridine nitrogen, a pyrrolidine ring, and a carboxylic acid—allows for orthogonal derivatization strategies. The commercial availability at 95% purity with documented storage conditions (-20°C) ensures that method development proceeds with a consistent and reliable starting material .

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